molecular formula C17H15ClFN5O3S2 B1193106 MPX-004

MPX-004

Katalognummer B1193106
Molekulargewicht: 455.91
InChI-Schlüssel: BRNKHERDLJYUNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MPX-004 is a pyrazine-containing GluN2A antagonist that selectively inhibits GluN2A-containing NMDA receptors. This compound can be used as a tool to understand GluN2A physiology and involvement in neuropsychiatric and developmental disorders. GluN2A is the most abundant of the GluN2 NMDA receptor subunits in the mammalian CNS. Physiological and genetic evidence implicate GluN2A-containing receptors in susceptibility to autism, schizophrenia, childhood epilepsy and neurodevelopmental disorders such as Rett Syndrome.

Wissenschaftliche Forschungsanwendungen

MPX-004 in Neuroscience and Psychiatric Disorders

This compound is primarily recognized for its implications in neuroscience, particularly in studying NMDA receptors containing the GluN2A subunit. It's a novel series of pyrazine-containing GluN2A antagonists, which are significant due to GluN2A's abundance in the mammalian central nervous system (CNS) and its association with various neuropsychiatric and developmental disorders, such as autism, schizophrenia, childhood epilepsy, and Rett Syndrome. This compound (and its counterpart MPX-007) have demonstrated selective inhibition of GluN2A-containing NMDA receptors, making them valuable pharmacological tools for probing the physiology of these receptors and their involvement in such disorders (Volkmann et al., 2016).

Use in Clinical Trials for Prostate Cancer

This compound has also been examined in the context of clinical trials, particularly in the treatment of biochemically recurrent prostate cancer. In a randomized, multicenter, placebo-controlled clinical trial, this compound was evaluated as a therapeutic option for patients wishing to defer androgen deprivation therapy. The trial investigated the effects of this compound on prostate-specific antigen doubling time (PSADT), an important biomarker in prostate cancer progression. However, the study found no significant difference in PSADT change between control and treatment arms, indicating that further research is needed to establish the efficacy of this compound in this context (Paller et al., 2017).

Role in Luminosity Monitoring in Particle Physics

Additionally, this compound technology has been adapted in particle physics. For instance, a network of Medipix-2 (MPX) silicon pixel devices, which include this compound, was installed in the ATLAS detector cavern at CERN. These devices were designed to measure the composition and spectral characteristics of the radiation field. The study demonstrated that the MPX network, including this compound, could also be used as a self-sufficient luminosity monitoring system, providing independent measurements of bunch-integrated ATLAS/LHC luminosity. This application underscores the versatility of this compound technology beyond its medical and biological applications (Sopczak et al., 2015).

Contribution to Medical Imaging Research

In medical imaging research, this compound has been part of efforts to develop flexible digital research platforms based on standard ultrasound scanners. Modifications to existing hardware platforms, like the Technos MPX by Esaote SpA, have been made to achieve the flexibility needed for research purposes. This highlights this compound's role in advancing medical imaging technology and its applications in various research settings (Bertora et al., 2004).

Eigenschaften

Molekularformel

C17H15ClFN5O3S2

Molekulargewicht

455.91

IUPAC-Name

5-(((3-chloro-4-fluorophenyl)sulfonamido)methyl)-N-((2-methylthiazol-5-yl)methyl)pyrazine-2-carboxamide

InChI

InChI=1S/C17H15ClFN5O3S2/c1-10-20-7-12(28-10)8-23-17(25)16-9-21-11(5-22-16)6-24-29(26,27)13-2-3-15(19)14(18)4-13/h2-5,7,9,24H,6,8H2,1H3,(H,23,25)

InChI-Schlüssel

BRNKHERDLJYUNK-UHFFFAOYSA-N

SMILES

O=C(C1=NC=C(CNS(=O)(C2=CC=C(F)C(Cl)=C2)=O)N=C1)NCC3=CN=C(C)S3

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

MPX-004;  MPX004;  MPX 004

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MPX-004
Reactant of Route 2
Reactant of Route 2
MPX-004
Reactant of Route 3
Reactant of Route 3
MPX-004
Reactant of Route 4
MPX-004
Reactant of Route 5
MPX-004
Reactant of Route 6
Reactant of Route 6
MPX-004

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.